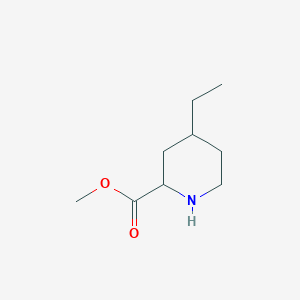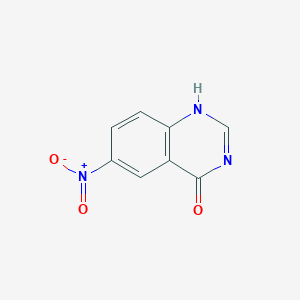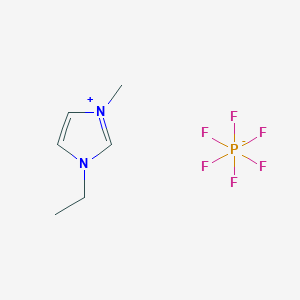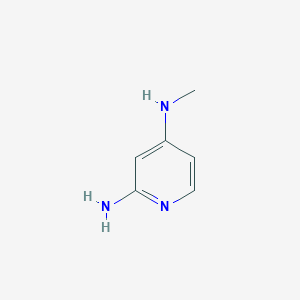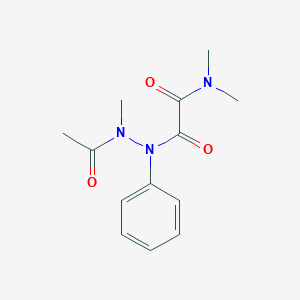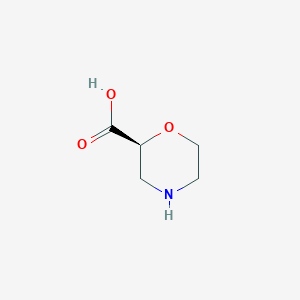![molecular formula C6H8O3 B118028 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one CAS No. 158705-20-5](/img/structure/B118028.png)
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one, also known as paraformaldehyde cyclic acetal, is a cyclic acetal that is commonly used in scientific research. It is a versatile compound that can be synthesized using various methods and has a wide range of applications in different fields. In 1.0]hexan-2-one.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, particularly in the synthesis of cyclic compounds. It is also used as a protecting group for aldehydes and ketones in organic synthesis. In addition, 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one is used as a cross-linking agent in the preparation of polymeric materials.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed to act as a cross-linking agent by forming covalent bonds between polymer chains.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and as a cross-linking agent in the preparation of polymeric materials. However, one of the limitations of using the compound is that it requires the use of a Lewis acid catalyst, which can be expensive and difficult to handle.
Zukünftige Richtungen
For the use of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one include the development of new synthesis methods, the use of the compound as a cross-linking agent in the preparation of new polymeric materials, and the exploration of its potential applications in drug development and pharmaceuticals.
Synthesemethoden
There are several methods for synthesizing 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one. One of the most common methods involves the reaction between 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-onehyde and 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction produces 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one as a white crystalline solid.
Eigenschaften
CAS-Nummer |
158705-20-5 |
|---|---|
Produktname |
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one |
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4,5-dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H8O3/c1-3-6(2)4(9-6)5(7)8-3/h3-4H,1-2H3 |
InChI-Schlüssel |
QKRDIBBUHZWIKY-UHFFFAOYSA-N |
SMILES |
CC1C2(C(O2)C(=O)O1)C |
Kanonische SMILES |
CC1C2(C(O2)C(=O)O1)C |
Synonyme |
3,6-Dioxabicyclo[3.1.0]hexan-2-one, 4,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



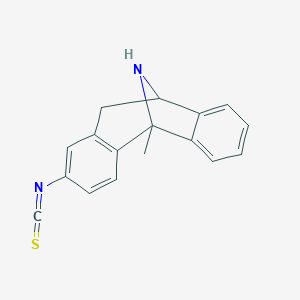
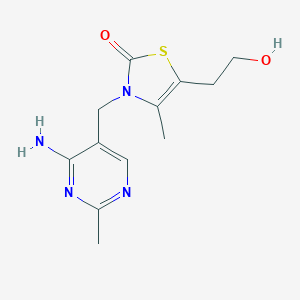
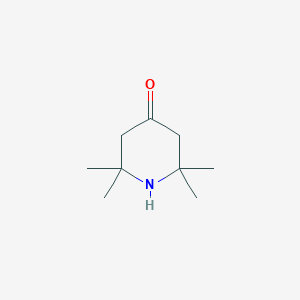
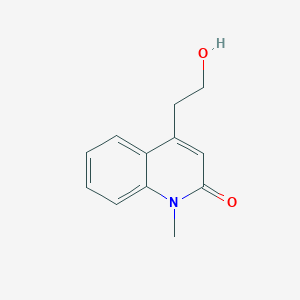
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)
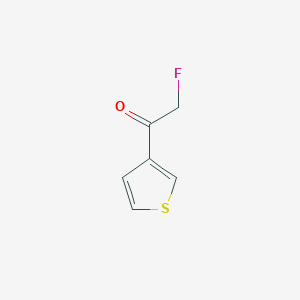
![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
